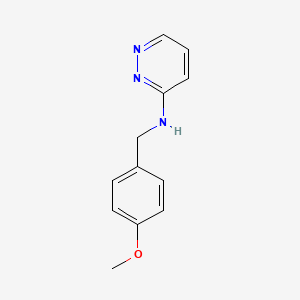

N-(4-methoxybenzyl)pyridazin-3-amine

説明

Structure

3D Structure

特性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]pyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-16-11-6-4-10(5-7-11)9-13-12-3-2-8-14-15-12/h2-8H,9H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGBTJVMKCBAQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways for N-(4-methoxybenzyl)pyridazin-3-amine

The synthesis of the title compound, N-(4-methoxybenzyl)pyridazin-3-amine, is primarily achieved through the construction of the key carbon-nitrogen bond between the pyridazine (B1198779) core and the 4-methoxybenzyl moiety. The two most prominent strategies are direct N-alkylation and reductive amination, each offering distinct advantages in terms of precursor availability and reaction conditions.

Direct N-alkylation involves the reaction of a pyridazin-3-amine precursor with a 4-methoxybenzyl halide. This approach is a classical and straightforward method for forming the amine bond. The reaction typically employs a base to deprotonate the amine, enhancing its nucleophilicity, and a suitable solvent. Common conditions involve bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in solvents such as ethanol (B145695) (EtOH) or dimethyl sulfoxide (B87167) (DMSO). prepchem.comchemicalforums.com

A key consideration in the alkylation of pyridazin-3-amine is regioselectivity, as the molecule possesses multiple nucleophilic nitrogen atoms: the exocyclic amino group (N-3) and the two ring nitrogens (N-1 and N-2). Selective alkylation on the exocyclic amine is desired to obtain the target compound. Reaction conditions can be tuned to favor N-3 alkylation; however, in some cases, alkylation occurs on a ring nitrogen, leading to pyridazinium salt byproducts or isomeric structures. researchgate.net For instance, microwave-assisted synthesis has been utilized for N-alkylation reactions, sometimes leading to selective substitution depending on the substrate and conditions. chemicalforums.com

A highly efficient and widely used alternative to direct alkylation is reductive amination. studylib.netorganic-chemistry.org This two-step, one-pot process involves the initial reaction of pyridazin-3-amine with 4-methoxybenzaldehyde (B44291) to form an intermediate imine (or Schiff base). This imine is then immediately reduced in situ to the desired secondary amine, N-(4-methoxybenzyl)pyridazin-3-amine. This method avoids the use of highly reactive benzyl (B1604629) halides and often provides higher yields with fewer side products. chemicalforums.comstudylib.net

A variety of reducing agents can be employed for the reduction step, each with its own benefits regarding selectivity and functional group tolerance.

| Method | Reagents | Key Features | References |

| Direct Alkylation | Pyridazin-3-amine, 4-methoxybenzyl chloride, Base (e.g., K₂CO₃, NaH) | Straightforward, but can have issues with over-alkylation and regioselectivity. The high reactivity of 4-methoxybenzyl chloride can lead to side reactions. chemicalforums.com | prepchem.comchemicalforums.com |

| Reductive Amination (Borohydride) | Pyridazin-3-amine, 4-methoxybenzaldehyde, NaBH₄ or NaBH(OAc)₃ | A common, reliable, and high-yield method. NaBH(OAc)₃ is milder and more selective. studylib.net | studylib.netorganic-chemistry.org |

| Reductive Amination (Catalytic Hydrogenation) | Pyridazin-3-amine, 4-methoxybenzaldehyde, H₂, Catalyst (e.g., Co-composites, Pd/C) | Utilizes molecular hydrogen as the reductant. Cobalt-containing composites have shown high efficiency and selectivity. mdpi.com | mdpi.com |

| Reductive Amination (Hydrosilylation) | Pyridazin-3-amine, 4-methoxybenzaldehyde, Silane (e.g., Et₃SiH) | A mild method with good functional group tolerance, often activated by a Lewis acid or base. nih.gov | nih.gov |

Synthesis and Derivatization of N-(4-methoxybenzyl)pyridazin-3-amine Analogs

The pyridazine scaffold is a valuable pharmacophore found in several approved drugs, making the synthesis of diverse analogs a significant area of research. nih.gov Derivatization can be achieved by modifying the pyridazine core or the 4-methoxybenzyl side chain.

The pyridazine ring within N-(4-methoxybenzyl)pyridazin-3-amine can be functionalized to generate a library of analogs. A powerful strategy begins with a pre-functionalized pyridazine, such as 3-amino-6-chloropyridazine (B20888). researchgate.net The chlorine atom serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling : This reaction is highly effective for creating new carbon-carbon bonds. By reacting 3-amino-6-chloropyridazine with various arylboronic acids in the presence of a palladium catalyst, diverse aryl or heteroaryl groups can be installed at the 6-position of the pyridazine ring. researchgate.net This approach was used to synthesize 3-amino-6-(4'-methoxyphenyl)pyridazine, an isomer of the title compound's core. researchgate.net

Synthesis of Pyridazin-3-ones : The pyridazine core can be modified to a pyridazin-3-one. These derivatives can be synthesized through the condensation of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds. nih.gov Further N-alkylation of the resulting pyridazinone ring with reagents like ethyl chloroacetate (B1199739) can be performed to build more complex structures. nih.gov

Other Substitutions : Nucleophilic aromatic substitution can be used to replace leaving groups like halogens with other functionalities, such as methoxy (B1213986) or amino groups, further diversifying the substitution patterns on the pyridazine core. nih.gov

| Position | Modification | Synthetic Method | Precursor Example | Reference |

| C6 | Arylation | Suzuki-Miyaura Coupling | 3-Amino-6-chloropyridazine | researchgate.net |

| C6 | Methoxy Group | Nucleophilic Substitution | 6-Chloropyridazine derivative | nih.gov |

| C3 | Carbonyl (Oxo) | Condensation/Cyclization | 3-Oxo-2-arylhydrazonopropanal | nih.gov |

| C4/C5 | Various Substituents | Cycloaddition Reactions | 1,2,4,5-tetrazines | mdpi.com |

The 4-methoxybenzyl (PMB) side chain also offers opportunities for chemical modification. The electron-donating nature of the methoxy group activates the aromatic ring, making it amenable to certain transformations.

Electrophilic Aromatic Substitution : The benzene (B151609) ring of the PMB group is activated towards electrophilic substitution reactions such as nitration or halogenation, allowing for the introduction of additional functional groups.

Demethylation : The methoxy group can be cleaved to reveal a phenol (B47542) functionality using reagents like boron tribromide (BBr₃). This phenol can then be used for further derivatization, such as ether or ester formation.

Oxidative Cleavage : The PMB group is known for its use as a protecting group in organic synthesis because it can be removed under specific oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). wikipedia.org This reactivity can be harnessed to convert the benzylamine (B48309) back to a primary amine if required for a divergent synthetic strategy.

Amine Modification : The secondary amine nitrogen itself can be further functionalized. For example, related N-(4-methoxybenzyl)amine compounds have been acylated with fatty acids to form amides. nih.gov

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials. acsgcipr.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules from simple precursors. acsgcipr.orgresearchgate.net

Several MCRs have been developed for the synthesis of pyridazine and pyridazinone scaffolds. nih.govresearchgate.net For example, pyridazinones have been prepared via an ultrasound-promoted MCR of arenes, cyclic anhydrides, and arylhydrazines. researchgate.net Another approach involves the Groebke–Blackburn–Bienaymé reaction, a three-component reaction of an amine, an aldehyde, and an isocyanide, which has been used to synthesize fused imidazo[1,2-b]pyridazines. researchgate.net While not always providing direct access to N-(4-methoxybenzyl)pyridazin-3-amine, these MCRs generate highly functionalized pyridazine cores that can be elaborated into the target structure or its analogs through subsequent chemical steps. researchgate.netresearchgate.net

Detailed Mechanistic Insights into N-(4-methoxybenzyl)pyridazin-3-amine Synthesis and Derivatization

The synthesis and subsequent chemical transformations of N-(4-methoxybenzyl)pyridazin-3-amine are governed by fundamental reaction mechanisms that are central to heterocyclic chemistry. Understanding these pathways is critical for optimizing reaction conditions, improving yields, and designing novel derivatives. The electronic nature of the pyridazine ring, characterized by the presence of two adjacent nitrogen atoms, profoundly influences its reactivity, particularly in substitution, cyclization, and coupling reactions.

Nucleophilic Substitution Reaction Mechanisms

The introduction of the 4-methoxybenzylamino moiety onto the pyridazine core typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is a cornerstone in the synthesis of many amino-substituted nitrogen heterocycles. nih.govclockss.org

The most common precursor for this synthesis is a pyridazine ring bearing a suitable leaving group, such as a halogen (e.g., 3-chloropyridazine (B74176) or 3-bromopyridazine), at the C3 position. The mechanism involves the following key steps:

Nucleophilic Attack: The reaction is initiated by the attack of the nucleophilic nitrogen atom of 4-methoxybenzylamine (B45378) on the electron-deficient C3 carbon of the pyridazine ring. The electron-withdrawing effect of the ring nitrogens makes the carbon atoms, particularly those in the ortho and para positions (C3 and C6), susceptible to nucleophilic attack. nih.gov

Formation of a Meisenheimer Complex: This attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridazine ring and onto the electronegative nitrogen atoms, which helps to stabilize this transient species.

The reaction between a halo-substituted nitropyridine and an amine can sometimes lead to unexpected products through nitro-group migration, although this is dependent on specific substitution patterns and reaction conditions. clockss.org In the synthesis of N-substituted aminopyridines, the choice of solvent and base can be crucial. nih.govclockss.org For instance, the coupling of substituted 2-chloropyridines with anilines can be carried out in the presence of potassium carbonate in t-BuOH, sometimes enhanced by microwave irradiation. nih.gov While ammonia (B1221849) can be used as a nucleophile, its basicity can lead to competing elimination reactions with certain substrates. youtube.com Alternative nucleophiles like sodium azide (B81097) followed by reduction offer a versatile route to primary amines. youtube.com

Table 1: Key Features of the Nucleophilic Substitution Mechanism

| Feature | Description | Relevance to Synthesis |

|---|---|---|

| Reactants | 3-Halopyridazine and 4-methoxybenzylamine. | The choice of halogen (Cl, Br) can affect reaction rates. 4-methoxybenzylamine acts as the nitrogen nucleophile. nih.gov |

| Key Intermediate | Resonance-stabilized Meisenheimer complex. | The stability of this complex, enhanced by the ring nitrogens, facilitates the reaction pathway. |

| Driving Force | Restoration of aromaticity in the pyridazine ring. | The expulsion of the halide ion is energetically favorable as it reforms the stable aromatic system. |

| Reaction Conditions | Often requires heat or a catalyst. Microwave irradiation can be used to accelerate the reaction. nih.gov | Optimization of temperature, solvent, and base is crucial for achieving high yields and minimizing side products. |

Elucidation of Cyclization and Coupling Reaction Pathways

Condensation Reactions: A classical and widely used method for constructing the pyridazine ring involves the condensation reaction between a 1,4-dicarbonyl compound (or a functional equivalent) and hydrazine (B178648) hydrate. nih.govnih.gov For the synthesis of a 3-aminopyridazine (B1208633) derivative, the strategy would involve a precursor that already contains or can be readily converted to an amino group. For example, reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds like cyanoacetic acid can lead to pyridazin-3-one derivatives, which can be further functionalized. mdpi.com

Inverse Electron-Demand Aza-Diels-Alder Reactions: A more advanced and highly regioselective method involves the inverse electron-demand aza-Diels-Alder reaction. In this pathway, an electron-deficient azadiene, such as a 1,2,3-triazine, reacts with an electron-rich dienophile. organic-chemistry.orgacs.org For instance, the reaction of 1,2,3-triazines with 1-propynylamines serves as a powerful, metal-free method to produce 6-aryl-pyridazin-3-amines in high yields under neutral conditions. organic-chemistry.orgorganic-chemistry.org The reaction mechanism proceeds through a [4+2] cycloaddition, where the triazine acts as the 4π component and the alkyne as the 2π component. This is followed by a retro-Diels-Alder step involving the elimination of a stable molecule, typically dinitrogen (N₂), to yield the aromatic pyridazine ring. acs.orgacs.org Studies on the cycloaddition of 1,2,3-triazines with ynamines have shown that the reaction proceeds rapidly at room temperature, with the nucleophilic carbon of the ynamine attacking the C5 position of the triazine ring. acs.org

Other Cyclization Strategies: Other methods include the cyclization of β,γ-unsaturated hydrazones, which can be promoted by copper catalysts to form 1,6-dihydropyridazines. organic-chemistry.org These intermediates can then be oxidized to the corresponding aromatic pyridazines.

Table 2: Comparison of Pyridazine Ring Formation Pathways

| Method | Precursors | Mechanism Type | Key Advantages | Reference |

|---|---|---|---|---|

| Condensation | 1,4-Dicarbonyl compounds + Hydrazine | Cyclocondensation | Classical, widely applicable, uses readily available starting materials. | nih.govnih.gov |

| Aza-Diels-Alder | 1,2,3-Triazines + Alkyne/Enamine | [4+2] Cycloaddition-Elimination | High regioselectivity, mild and neutral conditions, metal-free. | organic-chemistry.orgacs.org |

| Hydrazone Cyclization | β,γ-Unsaturated hydrazones | 6-endo-trig Cyclization | Good functional group tolerance and regioselectivity. | organic-chemistry.org |

Exploration of Sustainable and Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. The synthesis of N-(4-methoxybenzyl)pyridazin-3-amine and related heterocyclic compounds is increasingly being explored through the lens of green chemistry.

Key principles of green chemistry applicable to this synthesis include:

Use of Greener Solvents: Traditional syntheses often employ volatile organic compounds (VOCs). Research efforts focus on replacing these with more environmentally friendly solvents like water, ethanol, or performing reactions under solvent-free conditions.

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. ekb.eg This technique has been successfully applied to the synthesis of various pyridazinone derivatives. ekb.eg

Catalysis over Stoichiometric Reagents: The development of catalytic methods, particularly those avoiding heavy or toxic metals, is a primary goal. The aza-Diels-Alder reaction for pyridazine synthesis is an excellent example of a metal-free catalytic approach that offers a sustainable and cost-effective alternative to older, metal-catalyzed methods. organic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, improve efficiency and reduce waste. ekb.eg

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. The development of reactions like the ynamine cycloaddition with 1,2,3-triazines, which proceeds efficiently at room temperature, aligns with this principle. acs.org

The synthesis of fatty acid amides of 4-methoxybenzylamine has been reported using a simple and sustainable method, highlighting the broader applicability of green principles to derivatives of the amine precursor. nih.gov

Table 3: Green Chemistry Approaches in Pyridazine Synthesis

| Green Chemistry Principle | Application in Pyridazine Synthesis | Benefit | Reference |

|---|---|---|---|

| Alternative Energy Sources | Microwave heating for cyclization and substitution reactions. | Reduced reaction times, increased yields, lower energy consumption. | ekb.eg |

| Alternative Catalysis | Metal-free aza-Diels-Alder reactions. | Avoids toxic metal waste, cost-effective, high regioselectivity. | organic-chemistry.org |

| Process Intensification | One-pot multi-step reactions for building pyridazin-3-one derivatives. | Reduces solvent use, purification steps, and chemical waste. | nih.govekb.eg |

| Benign Reaction Conditions | Performing reactions under neutral pH and at ambient temperature. | Enhanced safety, reduced energy demand, broader functional group tolerance. | organic-chemistry.orgacs.org |

Advanced Structural Characterization and Conformational Analysis

In-depth Crystallographic Investigations of N-(4-methoxybenzyl)pyridazin-3-amine

While a specific, publicly documented single-crystal X-ray diffraction study for N-(4-methoxybenzyl)pyridazin-3-amine was not identified in the reviewed literature, its crystallographic properties can be inferred with high confidence from studies on closely related pyridazine (B1198779) structures. growingscience.comgrowingscience.com Such analyses are foundational for precisely determining molecular geometry, bond lengths, and angles in the solid state.

Single-crystal X-ray diffraction is the definitive method for establishing the precise atomic arrangement of a crystalline solid. For a molecule like N-(4-methoxybenzyl)pyridazin-3-amine, this technique would reveal the exact bond lengths, bond angles, and the planarity of its constituent ring systems.

Based on analyses of analogous compounds, such as 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, a monoclinic crystal system is a common packing motif for pyridazine derivatives. growingscience.comgrowingscience.com The key structural parameters, including the torsion angles between the pyridazine and the benzyl (B1604629) rings, would be precisely determined. For instance, in a related N-(4-methoxybenzyl)amino derivative, the benzanthrone (B145504) system and the benzene (B151609) ring were found to be nearly perpendicular, with a defining torsion angle of -88.8(6)°. mdpi.com This highlights the significant conformational flexibility of the benzylamine (B48309) linker.

The table below presents expected crystallographic data for N-(4-methoxybenzyl)pyridazin-3-amine, extrapolated from published data on similar structures. growingscience.comgrowingscience.com

| Parameter | Expected Value | Reference Compound(s) |

| Crystal System | Monoclinic | 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile growingscience.com |

| Space Group | P21/c | 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile growingscience.com |

| Key Torsion Angle | C(pyridazine)-N(amine)-C(methylene)-C(benzyl) | 3-[N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-one mdpi.com |

| Pyridazine N1-N2 Length | ~1.34 Å | 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile growingscience.com |

| Amine C-N Length | ~1.33 Å | 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile growingscience.com |

Note: This is an interactive data table based on extrapolated findings.

Z' (Z-prime) is a crystallographic term indicating the number of formula units in the asymmetric unit of a crystal lattice. A Z' value greater than one signifies the presence of multiple, conformationally distinct molecules within the same crystal structure, a phenomenon known as conformational polymorphism. nih.govresearchgate.net While no specific study on Z' polymorphism for N-(4-methoxybenzyl)pyridazin-3-amine exists, it is a known feature in related heterocyclic systems. For example, the crystal structure of 4-amino-5-indolyl-1,2,4-triazole-3-thione features four distinct molecules in its asymmetric unit. mdpi.com

The crystal packing of N-(4-methoxybenzyl)pyridazin-3-amine is expected to be governed by a network of intermolecular interactions. The pyridazine ring itself possesses a high dipole moment and robust hydrogen-bonding capacity, which are crucial in dictating drug-target interactions and crystal packing. nih.gov Key interactions would likely include:

Hydrogen Bonding : The amine (N-H) group is a hydrogen bond donor, while the pyridazine nitrogen atoms are acceptors. This can lead to the formation of N-H···N hydrogen bonds, a common motif that links molecules into chains or dimers in the crystal lattice. growingscience.commdpi.com

π-π Stacking : The electron-deficient pyridazine ring and the electron-rich 4-methoxybenzyl ring are prime candidates for π-π stacking interactions. nih.govwikipedia.org These interactions, which can be parallel-displaced or T-shaped, are critical in stabilizing the crystal structure. mdpi.comwikipedia.org

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

| Hydrogen Bond | Amine (N-H) | Pyridazine Nitrogen (N) | Forms chains/dimers, primary structural motif |

| π-π Stacking | Pyridazine Ring (π) | Methoxybenzyl Ring (π) | Stabilizes packing via electrostatic forces |

| C-H···O Interaction | Aromatic/Alkyl (C-H) | Methoxy (B1213986) Oxygen (O) | Fine-tunes molecular arrangement |

Note: This is an interactive data table summarizing potential interactions.

Detailed Analysis of Molecular Conformation and Stereochemical Attributes

The molecular conformation of N-(4-methoxybenzyl)pyridazin-3-amine is defined by the relative orientation of its pyridazine and methoxybenzyl moieties, which is determined by the rotational freedom around several single bonds. The molecule is achiral and does not possess stereocenters. fda.gov

The key stereochemical attributes are the torsion angles that describe the molecule's three-dimensional shape. Conformational analysis, often supported by NMR spectroscopy and computational modeling, reveals the molecule's preferred low-energy states. nih.gov For this compound, the critical torsion angles are:

τ1 (C4-C3-N-C_methylene) : Defines the orientation of the benzylamine group relative to the pyridazine ring.

τ2 (C3-N-C_methylene-C1_benzyl) : Describes the rotation around the amine-methylene bond.

τ3 (N-C_methylene-C1_benzyl-C2_benzyl) : Defines the orientation of the benzyl group itself.

Studies on similar molecules show that significant twists can occur. For instance, a nearly perpendicular arrangement between aromatic systems linked by a benzyl group has been observed crystallographically. mdpi.com However, other conformations, including more extended or folded forms stabilized by intramolecular forces, are possible. nih.gov The specific conformation adopted in the solid state is often a compromise between the lowest energy state of an isolated molecule and the most efficient packing arrangement stabilized by intermolecular forces. nih.govresearchgate.net

| Torsion Angle ID | Atoms Involved | Conformational Feature Defined |

| τ1 | C(pyridazine)–C(amine)–N(amine)–C(methylene) | Orientation of the amino substituent relative to the pyridazine ring. |

| τ2 | C(amine)–N(amine)–C(methylene)–C(benzyl) | Twist between the pyridazine plane and the benzyl group. |

| τ3 | N(amine)–C(methylene)–C(benzyl)–C(aromatic) | Rotation of the methoxyphenyl group relative to the linker. |

Note: This is an interactive data table of key conformational descriptors.

Comprehensive Conformational Landscapes of Pyridazine Derivatives

The pyridazine heterocycle imparts unique physicochemical properties to the molecules that contain it, significantly influencing their conformational landscapes. nih.gov The ring is characterized by weak basicity and a high dipole moment, which facilitates π-π stacking interactions and robust hydrogen bonding. nih.gov

The conformational preferences of pyridazine derivatives are often dictated by a balance of several factors:

Intramolecular Hydrogen Bonding : In certain substituted pyridazines, intramolecular hydrogen bonds can form between a substituent and one of the ring's nitrogen atoms. This interaction can lock the molecule into a specific, planar conformation. nih.gov

Steric Hindrance : Bulky substituents on the pyridazine ring or adjacent groups can sterically clash, forcing the molecule to adopt a twisted, non-planar conformation to relieve strain.

π-Stacking Interactions : The electron-deficient nature of the pyridazine ring makes it an excellent partner for π-stacking with electron-rich aromatic rings, either intramolecularly nih.gov or intermolecularly. nih.gov This interaction can stabilize specific folded or stacked conformations.

Solvent Effects : In solution, the polarity of the solvent can influence the conformational equilibrium by stabilizing or destabilizing conformations with different dipole moments.

Computational studies and experimental data from X-ray crystallography and NMR on various pyridazine derivatives show that subtle changes in substitution can lead to significant shifts in conformational preferences, which in turn can dramatically affect their biological activity and material properties. nih.govnih.gov

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the geometry of molecules. Calculations, often using the B3LYP functional with a basis set like 6-31G* or 6-311++G(d,p), are employed to find the most stable conformation (the global minimum on the potential energy surface) of a compound. nih.govresearchgate.netresearchgate.net

For N-(4-methoxybenzyl)pyridazin-3-amine, DFT optimization would reveal key structural parameters. The molecule is not expected to be planar. researchgate.net Theoretical studies on analogous structures, such as other pyridazine (B1198779) derivatives, show that the phenyl and pyridazine rings are typically twisted relative to each other. researchgate.net For instance, in one related pyridazinone derivative, the dihedral angle between a benzene (B151609) ring and the pyridazine ring was calculated to be 11.47 (2)°. researchgate.net This non-planar conformation is a result of optimizing the balance between steric hindrance and electronic conjugation.

A theoretical analysis of bond lengths and angles for N-(4-methoxybenzyl)pyridazin-3-amine would be expected to align with experimental data for similar compounds. For example, C-N bond lengths within aromatic systems are well-characterized by DFT calculations. scispace.com

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and chemical reactivity of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.govcolab.ws

A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In molecules like N-(4-methoxybenzyl)pyridazin-3-amine, DFT calculations are used to compute these energy levels. Studies on structurally related compounds indicate that charge transfer occurs within the molecule, leading to a relatively small energy gap. nih.gov For example, in a study on a pyrazolo[3,4-d]pyrimidine derivative, the small calculated HOMO-LUMO energy gap indicated high chemical reactivity. nih.gov For N-(4-methoxybenzyl)pyridazin-3-amine, the HOMO is expected to be localized primarily on the electron-rich methoxybenzyl and amine portions, while the LUMO would likely be distributed across the electron-deficient pyridazine ring, facilitating intramolecular charge transfer.

Table 1: Theoretical Quantum Chemical Descriptors for Related Heterocyclic Compounds

| Descriptor | Value (Sample Compound 1) | Value (Sample Compound 2) | Reference |

|---|---|---|---|

| E_HOMO | Varies by compound | Varies by compound | colab.ws |

| E_LUMO | Varies by compound | Varies by compound | colab.ws |

| Energy Gap (ΔE) | Small gaps indicate reactivity | Small gaps indicate reactivity | nih.govcolab.ws |

Note: Specific values for N-(4-methoxybenzyl)pyridazin-3-amine require dedicated DFT calculations. The table reflects general findings for similar molecular structures.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is an invaluable tool for identifying the regions that are susceptible to electrophilic and nucleophilic attack. The MEP map is color-coded, where red indicates regions of high electron density (negative potential, attractive to electrophiles) and blue indicates regions of low electron density (positive potential, attractive to nucleophiles). Green and yellow represent areas with intermediate potential.

For N-(4-methoxybenzyl)pyridazin-3-amine, an MEP analysis would highlight several key features:

Negative Potential: The most negative regions (red) are expected to be located around the nitrogen atoms of the pyridazine ring and the oxygen atom of the methoxy (B1213986) group due to the presence of lone pairs of electrons. These sites are the most likely to participate in hydrogen bonding as acceptors. researchgate.netcolab.wsresearchgate.net

Positive Potential: A region of positive potential (blue) would be found around the hydrogen atom of the secondary amine group (-NH-), indicating its role as a potential hydrogen bond donor. researchgate.net

Neutral Regions: The aromatic rings would generally show areas of neutral or near-neutral potential (green), characteristic of their delocalized π-electron systems.

This mapping of electrostatic potential is crucial for predicting how the molecule will interact with other molecules, including biological macromolecules like proteins. nih.gov

Molecular Modeling and Ligand-Target Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used in drug discovery to screen for potential therapeutic agents and to understand their mechanism of action at a molecular level.

Docking simulations place N-(4-methoxybenzyl)pyridazin-3-amine into the binding site of a specific protein target to predict its binding conformation and interactions. Studies on similar pyridazine-containing compounds have shown their potential to bind to various protein targets, such as Fatty Acid-Binding Protein 4 (FABP4) and the main protease (Mpro) of SARS-CoV-2. nih.govnih.gov

In a typical docking study, the predicted binding mode of N-(4-methoxybenzyl)pyridazin-3-amine would likely involve a combination of interactions:

Hydrogen Bonding: The nitrogen atoms of the pyridazine ring and the oxygen of the methoxy group could act as hydrogen bond acceptors, while the amine proton could serve as a hydrogen bond donor. These interactions with polar amino acid residues (e.g., Arginine, Tyrosine, Serine) are often critical for binding. nih.gov

Hydrophobic Interactions: The methoxybenzyl and pyridazine rings can form hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the binding pocket of a target protein. nih.gov

For example, docking of a related pyridazin-3-amine derivative into the active site of SARS-CoV-2 Mpro revealed significant hydrophobic interactions and identified key stabilizing amino acids. nih.gov Similarly, pyridazin-3(2H)-one inhibitors were shown to form strong hydrogen bonds with residues like R126 and Y128 in the FABP4 binding pocket. nih.gov

Molecular docking programs provide a quantitative estimate of the binding affinity, typically expressed as a binding energy or docking score in units of kcal/mol. A more negative value indicates a stronger, more favorable binding interaction. For instance, a docking study of a pyridazin-3-amine analog reported a binding energy of -42.72 kcal/mol, suggesting a spontaneous and strong interaction with its target protein. nih.gov

To refine these predictions, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used on molecular dynamics simulation trajectories. nih.gov This approach provides a more accurate calculation of the binding free energy by considering contributions from various energetic terms:

ΔE_MM: Gas-phase molecular mechanics energy, including van der Waals (ΔE_vdW) and electrostatic (ΔE_ele) interactions. nih.gov

ΔG_solv: Solvation free energy, which includes polar and nonpolar contributions.

By decomposing the total binding free energy, it is possible to quantify the energetic contribution of individual amino acid residues to the ligand binding, highlighting the key residues responsible for the interaction's stability. nih.gov

Table 2: Sample Binding Energy Data from Docking Studies of Related Compounds

| Compound Type | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Reference |

|---|---|---|---|---|

| Pyridazin-3-amine derivative | SARS-CoV-2 Mpro | -42.72 | Q190, Q193 | nih.gov |

| Pyridazin-3(2H)-one derivative | FABP4 | Not explicitly stated, but strong H-bonds noted | R126, Y128 | nih.gov |

Note: The binding affinity of N-(4-methoxybenzyl)pyridazin-3-amine would depend on the specific protein target and requires dedicated docking and simulation studies.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Protein Interactions

While direct molecular dynamics (MD) simulation studies on N-(4-methoxybenzyl)pyridazin-3-amine are not extensively documented in publicly available literature, the methodology can be understood by examining research on structurally related compounds, such as 4-acrylamido-N-(pyridazin-3-yl)benzamide. nih.govresearchgate.net MD simulations provide a virtual window into the time-resolved motion of a molecule, offering insights into its flexibility, conformational preferences, and interactions with its environment, such as a protein binding site.

A typical MD simulation of a pyridazine derivative involves several key steps. Initially, a force field, such as GROMOS96 43a1, is assigned to describe the interatomic forces within the molecule and its surroundings. nih.gov The system, comprising the ligand and often a target protein solvated in a water box with ions to neutralize the charge, is then subjected to energy minimization to remove any steric clashes or unfavorable geometries. nih.gov Following minimization, the system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated at a constant pressure (e.g., 1.0 bar) to mimic physiological conditions. nih.gov The production phase of the MD simulation, which can extend for nanoseconds (e.g., 100 ns), generates a trajectory of atomic coordinates over time. nih.gov

Analysis of this trajectory for a compound like N-(4-methoxybenzyl)pyridazin-3-amine would reveal crucial information about its dynamic behavior. The molecule possesses several rotatable bonds, particularly around the amine linker and the methoxy group on the benzyl (B1604629) ring. nih.gov MD simulations can quantify the rotational freedom around these bonds, identifying the most stable conformations and the energy barriers between them. This is critical as the three-dimensional shape of a molecule dictates its ability to bind to a biological target.

Furthermore, when simulated in complex with a protein, MD can elucidate the key intermolecular interactions that stabilize the binding. For the pyridazin-3-amine scaffold, studies on analogous compounds show that the pyridazine nitrogen atoms are capable of forming conventional and non-conventional hydrogen bonds with amino acid residues like glutamine. nih.gov The aromatic rings, both the pyridazine and the methoxybenzyl groups, can participate in hydrophobic and π-stacking interactions with residues such as histidine. nih.gov The stability of these interactions over the course of the simulation is a strong indicator of the binding affinity and the residence time of the compound in the binding pocket. The binding free energy can also be calculated from the simulation data using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach, providing a quantitative estimate of binding potency. nih.govresearchgate.net For instance, the binding free energy for 4-acrylamido-N-(pyridazin-3-yl)benzamide with its target protein was calculated to be -42.72 kcal/mol, indicating a spontaneous and favorable binding process driven by hydrophobic interactions and hydrogen bonds. nih.gov

Table 1: Representative Parameters in a Molecular Dynamics Simulation for a Pyridazine-Based Ligand-Protein Complex This table is illustrative, based on methodologies reported for similar compounds. nih.govresearchgate.net

| Parameter | Value/Description | Purpose |

|---|---|---|

| Software | GROMACS | A widely used software package for performing molecular dynamics simulations. |

| Force Field | GROMOS96 43a1 | A set of parameters to describe the potential energy of the system. |

| Solvation | Cubic water box with 0.15 M NaCl | To mimic the aqueous physiological environment and ensure charge neutrality. |

| Minimization | Steepest Descent Integrator | To relax the system and remove bad contacts before simulation. |

| Equilibration | NVT and NPT ensembles at 300 K and 1.0 bar | To bring the system to the desired temperature and pressure. |

| Simulation Time | 100 ns | The duration of the simulation to capture relevant molecular motions. |

| Interaction Analysis | Hydrogen bonds, hydrophobic interactions, π-π stacking | To identify the key forces responsible for molecular recognition and binding. |

| Binding Free Energy | MM/GBSA Calculation | To estimate the affinity of the ligand for the protein. |

In Silico Absorption, Distribution, and Metabolism (ADME) Predictions for Pyridazine-Based Compounds

Computational tools can predict a wide range of ADME properties. These predictions are often based on quantitative structure-activity relationship (QSAR) models, which correlate molecular descriptors with experimentally determined properties. For pyridazine-based compounds, key ADME parameters of interest include intestinal absorption, plasma protein binding, blood-brain barrier penetration, and metabolism by cytochrome P450 (CYP) enzymes. researchgate.net

For example, human intestinal absorption is a critical parameter for orally administered drugs. Models can predict this based on factors like lipophilicity (logP) and polar surface area (PSA). Caco-2 cell permeability is another important surrogate for intestinal absorption that is frequently predicted. researchgate.net The blood-brain barrier (BBB) penetration is essential for drugs targeting the central nervous system and is predicted based on a combination of molecular size, charge, and lipophilicity.

Metabolism is a major determinant of a drug's half-life and potential for drug-drug interactions. In silico models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP enzymes, such as CYP2D6 and CYP3A4. Toxicity predictions, such as potential for hERG (human Ether-à-go-go-Related Gene) channel blockage, which can lead to cardiotoxicity, are also a critical component of in silico profiling. Advanced modeling and in silico ADME/Toxicity calculations for certain 4-amino-pyridazin-3(2H)-one derivatives have suggested their potential as candidates for further in vivo studies. researchgate.net

Table 2: Representative In Silico ADME Predictions for a Pyridazine-Based Compound This table is illustrative and contains a selection of common ADME parameters predicted for pyridazine derivatives in computational studies. researchgate.net

| ADME Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five for drug-likeness. |

| logP (Lipophilicity) | 1-3 | Optimal range for absorption and permeability. |

| Polar Surface Area (PSA) | < 140 Ų | Influences membrane permeability and absorption. |

| Absorption | ||

| Human Intestinal Absorption | High | Predicts good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | High | Indicates high potential for passive diffusion across the intestinal wall. |

| P-glycoprotein Substrate | No | Low probability of being actively pumped out of cells, improving bioavailability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low/High | Predicts whether the compound can cross into the central nervous system. |

| Plasma Protein Binding | < 90% | A lower percentage of binding leads to a higher free fraction of the drug. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this major metabolic enzyme. |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions involving another key metabolic enzyme. |

| Excretion | ||

| Total Clearance | Low/High | Predicts the rate at which the compound is removed from the body. |

| Toxicity | ||

| hERG Inhibition | Low risk | Indicates a lower likelihood of causing cardiac arrhythmias. |

Investigation of Biological Activities and Pharmacological Interactions Excluding Clinical Human Trials

Evaluation of Specific Biological Effects and Molecular Target Identification

The biological evaluation of pyridazine (B1198779) derivatives has revealed their potential to modulate various physiological and pathological pathways through interaction with specific molecular targets.

Derivatives of the pyridazine nucleus have been reported to possess a broad range of biological activities, including antimicrobial effects. acs.org Investigations into various substituted pyridazinone and pyridazinium compounds have demonstrated notable antibacterial and antifungal potential.

Studies have shown that pyridazinone derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain novel pyridazinone derivatives were active against Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values ranging from 3.74 to 8.92 µM. mdpi.com In another study, pyridazinone-based diarylurea derivatives were synthesized as potential dual-function agents; one compound showed potent antibacterial activity against Staphylococcus aureus with a MIC of 16 μg/mL, while another demonstrated significant antifungal activity against Candida albicans at the same concentration. rsc.org

Further research into hydrazone derivatives incorporating the pyridazine structure also revealed antimicrobial properties. One such derivative, 1-[4-(2-methoxybenzyl)-6-methylphenyl pyridazin-3(2H)-ylidene]-2-(2-carboxydiphenyl methyl) hydrazine (B178648), which contains a methoxybenzyl moiety, showed the highest biological activity against a panel of bacteria including Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Structure-activity relationship analyses from studies on pyrrolopyridazine compounds indicated that saturated derivatives were more active against Pseudomonas aeruginosa and Candida albicans, while partially saturated versions were more effective against Staphylococcus aureus and Bacillus subtilis. nih.gov

| Derivative Class | Microorganism | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Pyridazinone Derivatives | A. baumannii, P. aeruginosa | 3.74 - 7.48 µM | mdpi.com |

| Pyridazinone-based Diarylurea | Staphylococcus aureus | 16 µg/mL | rsc.org |

| Pyridazinone-based Diarylurea | Candida albicans | 16 µg/mL | rsc.org |

| Hydrazone Derivative | S. aureus, E. faecalis, E. coli, P. aeruginosa | Highest activity in its series | nih.gov |

The pyridazine scaffold is a key component of several clinically approved targeted cancer therapies, such as Ensartinib and Ponatinib. acs.org This has spurred extensive research into novel pyridazine derivatives for their anticancer potential.

A series of novel 3,6-disubstituted pyridazine derivatives were designed and evaluated as preclinical anticancer candidates, with one compound in particular exhibiting high growth inhibition against a majority of the NCI-60 cancer cell lines. acs.org In vivo studies on a solid tumor animal model confirmed a reduction in tumor volume. acs.org Similarly, pyrimido-pyridazine derivatives have been investigated, with one compound showing significant antitumor activity against the MDA-MB-231 human breast adenocarcinoma cell line by inducing apoptosis and arresting the cell cycle in the S-phase. nih.gov

Other related structures have also shown promise. A series of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines bearing sulfonamides were evaluated against five human cancer cell lines, with two compounds showing excellent activity against MCF-7 (breast) and SK-MEL-28 (melanoma) cancer cell lines, with IC₅₀ values between 1 and 10 μM. nih.gov Furthermore, pyridazinone-based diarylurea derivatives, designed as surrogates for the multi-kinase inhibitor sorafenib, demonstrated significant anticancer activity against melanoma, non-small cell lung cancer (NSCLC), prostate, and colon cancer cell lines, with growth inhibition percentages reaching up to 100.14%. rsc.org Mechanistic studies revealed that one of these compounds induced cell cycle arrest in the G0–G1 phase and upregulated pro-apoptotic genes like p53 and Bax. rsc.org

| Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| 3,6-Disubstituted Pyridazines | NCI-60 Panel | High growth inhibition; in vivo tumor reduction. | acs.org |

| Pyrimido-pyridazine Derivatives | MDA-MB-231 (Breast) | Induction of apoptosis; S-phase cell cycle arrest. | nih.gov |

| Tetrahydroimidazo[1,2-b]pyridazines | MCF-7 (Breast), SK-MEL-28 (Melanoma) | IC₅₀ values ranging from 1 to 10 μM. | nih.gov |

| Pyridazinone-based Diarylureas | Melanoma, NSCLC, Prostate, Colon | GI% up to 100.14%; G0-G1 phase arrest; VEGFR-2 inhibition. | nih.govrsc.org |

The pharmacological effects of pyridazine derivatives are often traced back to their ability to inhibit specific enzymes. Research has identified several key enzyme targets, including cholinesterases, prolyl hydroxylases, and kinases. nih.gov

AChE/BChE Inhibition: Pyridazinone analogs are recognized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov This inhibitory action makes them of interest for potential therapeutic applications in neurodegenerative disorders like Alzheimer's disease.

HIF PHD Inhibition: Certain pyridazine derivatives have been identified as inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). These enzymes regulate the stability of HIF, a transcription factor that plays a crucial role in the cellular response to low oxygen levels.

JNK1 Inhibition: The c-Jun N-terminal kinase 1 (JNK1) pathway is a molecular target for some anticancer pyridazine derivatives. acs.org JNKs are a family of kinases that are involved in cellular processes like proliferation and apoptosis, making them a promising target for cancer therapy. acs.org

MAO-B Inhibition: A study of 24 pyridazinobenzylpiperidine derivatives revealed that most compounds were more effective at inhibiting monoamine oxidase B (MAO-B) than MAO-A. nih.gov The most potent compound demonstrated an IC₅₀ value of 0.203 μM for MAO-B. Kinetic studies showed this inhibition to be of a competitive and reversible type, suggesting potential for treating neurological disorders where MAO-B is implicated, such as Parkinson's disease. nih.gov

Tankyrase Inhibition: There is no available information from the provided search results regarding the inhibition of Tankyrase by N-(4-methoxybenzyl)pyridazin-3-amine or related derivatives.

| Enzyme Target | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| AChE/BChE | Pyridazinone analogs | Identified as cholinesterase inhibitors. | nih.gov |

| JNK1 | 3,6-Disubstituted Pyridazines | Identified as a molecular target for anticancer activity. | acs.org |

| MAO-B | Pyridazinobenzylpiperidines | Potent, selective, and reversible inhibition (IC₅₀ = 0.203 µM for lead compound). | nih.gov |

In addition to enzyme inhibition, pyridazine derivatives have been found to modulate the activity of key G protein-coupled receptors.

Muscarinic M4 Receptors: A significant area of research has been the development of pyridazine-containing compounds as selective antagonists for the M4 muscarinic acetylcholine receptor. acs.orgnih.gov Non-selective muscarinic antagonists are used to treat movement disorders like Parkinson's disease and dystonia, but their utility is limited by side effects. nih.govwikipedia.org Research suggests that the M4 receptor subtype is primarily responsible for the antiparkinsonian efficacy of these drugs. nih.gov The discovery of selective M4 antagonists based on the pyridazine scaffold offers the possibility of developing more effective therapeutics with fewer adverse effects for these conditions. acs.orgnih.gov

Formyl Peptide Receptors (FPR): The formyl peptide receptor family (FPR1, FPR2/FPRL1, FPR3) plays a crucial role in the innate immune response. nih.govmedchemexpress.com A series of 6-methyl-2,4-disubstituted pyridazin-3(2H)-one derivatives, which notably include a methoxybenzyl group at position 4, have been identified as a novel class of small-molecule agonists for these receptors. nih.govvumc.org Researchers have identified both mixed FPR1/FPRL1 agonists and specific FPRL1 agonists within this chemical series, which were shown to activate intracellular calcium mobilization and chemotaxis in human neutrophils. nih.govvumc.org Further development led to pyridazin-3(2H)-one agonists that demonstrate high potency and biased agonism, preferentially activating pro-survival signaling pathways over certain inflammatory responses. nih.gov

| Receptor Target | Derivative Class | Effect | Potential Application | Reference |

|---|---|---|---|---|

| Muscarinic M4 | Chloropyridazine derivatives | Selective Antagonism | Parkinson's disease, Dystonia | acs.orgnih.gov |

| Formyl Peptide Receptors (FPR1/FPRL1) | 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones | Agonism | Modulation of innate immunity | nih.govvumc.org |

A key function identified for a class of pyridazine derivatives is the activation of the excitatory amino acid transporter 2 (EAAT2). nih.govnih.gov EAAT2 is the primary transporter responsible for clearing the neurotransmitter glutamate (B1630785) from the synapse. nih.gov Excessive extracellular glutamate leads to overstimulation of its receptors and subsequent neuronal damage, a phenomenon known as excitotoxicity, which is implicated in numerous acute and chronic neurological disorders. nih.govunisi.it

A high-throughput screening campaign identified a thiopyridazine derivative that increases the protein expression of EAAT2 in astrocytes. nih.govunisi.it Subsequent research into these pyridazine derivatives found that they enhance EAAT2 levels through translational activation. unisi.it Certain optimized derivatives were shown to enhance EAAT2 levels by over six-fold at concentrations below 5 μM, while another derivative achieved this with an EC₅₀ of 0.5 μM. nih.govnih.govtdl.org By promoting the clearance of synaptic glutamate, these compounds offer a potential neuroprotective strategy for conditions associated with excitotoxicity. nih.govunisi.it

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of pyridazine derivatives for their various biological targets.

For the EAAT2 activators, SAR studies revealed that several components of the lead molecule were essential for activity. nih.govnih.gov The pyridazine ring itself was found to be a required component, as removing one or both nitrogen atoms resulted in a loss of activity. nih.gov The thioether linkage was also determined to be a critical structural element for enhancing EAAT2 protein expression. nih.govnih.gov

In the context of MAO-B inhibition by pyridazinobenzylpiperidine derivatives, the position of substituents on the phenyl ring was a key determinant of activity. nih.gov A chloro-substituent at the 3-position resulted in greater MAO-B inhibition compared to other substituents like methoxy (B1213986), fluoro, or bromo groups at the same position. nih.gov Substitution at the 2- or 4-positions generally led to lower MAO-B inhibition. nih.gov

For the 6-methyl-2,4-disubstituted pyridazin-3(2H)-one derivatives acting as formyl peptide receptor agonists, SAR analysis highlighted the necessity of an acetamide (B32628) side chain at the N2 position of the pyridazine ring. nih.govvumc.org Additionally, the presence of lipophilic or electronegative substituents on the aryl group at the end of this side chain was found to be critical for potent receptor activity. nih.govvumc.org

These SAR studies provide a rational basis for the further design and optimization of pyridazine-based compounds to improve their pharmacological profiles for specific biological targets.

Elucidation of the Impact of Pyridazine Core Substitutions on Biological Efficacy

The pyridazine ring is a recognized "privileged structure" in medicinal chemistry, valued for its unique physicochemical properties and its role in molecular recognition. blumberginstitute.org Its properties, including basicity and the ability to form hydrogen bonds, can be finely tuned by substituents on the core, significantly impacting biological efficacy. blumberginstitute.org

Research into pyridazine analogs has demonstrated that substitutions at various positions of the heterocyclic core are critical for determining the nature and potency of their biological activity. For instance, studies on 3,6-disubstituted pyridazine derivatives have identified compounds with significant anticancer activity. acs.org Hybrid molecules incorporating the pyridazine ring with other pharmacophores, such as pyrazoline, have yielded potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) with IC₅₀ values as low as 0.65 µM. nih.gov The introduction of specific substituents can also direct the compound's activity towards different targets; for example, chloro-substituted pyridazine derivatives have shown potent antibacterial activity against Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) lower than the reference drug chloramphenicol. scilit.comresearchgate.net Furthermore, the fusion of the pyridazine ring with other cyclic systems is a common strategy to enhance biological effects, as seen in pyridazinone-based congeners that exhibit remarkable VEGFR-2 inhibitory activity. nih.gov

These findings underscore that the pyridazine core of N-(4-methoxybenzyl)pyridazin-3-amine is not merely a scaffold but an active component whose biological effects can be significantly modulated by the addition or alteration of substituents.

Defining the Critical Role of the 4-Methoxybenzyl Moiety in Biological Interactions

The 4-methoxybenzyl group is a crucial component that significantly influences the pharmacological profile of various bioactive molecules. Its importance is often attributed to its ability to engage in specific interactions within protein binding pockets and its favorable electronic and metabolic properties. In the context of N-benzyl curcumin (B1669340) derivatives, an unsubstituted benzyl (B1604629) moiety was found to be the most potent, suggesting that the size and nature of substituents on the benzyl ring are critical for activity. nih.gov

In a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the substituted benzylamine (B48309) portion was essential for potent and selective inhibition of the 12-lipoxygenase enzyme. nih.gov The 4-methoxybenzyl (PMB) group, in particular, is recognized as a versatile functional group in organic synthesis and can participate in key binding interactions. researchgate.netclockss.org Docking studies of various kinase inhibitors reveal that aryl rings, like the methoxybenzyl group, often play a vital role in binding to the active site through hydrophobic interactions. mdpi.com The methoxy group itself can act as a hydrogen bond acceptor, providing an additional point of interaction to enhance binding affinity and specificity. This is exemplified in studies of pyrazole-pyridazine hybrids where trimethoxy-substituted derivatives displayed the most potent activity as selective COX-2 inhibitors. nih.gov

Analysis of the Influence of Linker Chemistry and Side Chain Modifications on Activity

Mechanistic Investigations at the Molecular and Cellular Levels

Investigations into the mechanisms of action for pyridazine-containing compounds reveal their ability to interfere with fundamental cellular processes, including key signaling cascades, cell death pathways, and cell division.

Modulation of Intracellular Signaling Pathways (e.g., PI3K-Akt-mTOR pathway)

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many diseases, including cancer. nih.gov Consequently, it has emerged as a major therapeutic target. nih.govnih.gov Several studies have implicated pyridazine-containing scaffolds as inhibitors of this critical pathway.

A review of synthetic PI3K/Akt/mTOR inhibitors highlights the development of pyridazino[4,5-b]indole cores, which were alkylated with benzyl bromides to produce potent inhibitors. researchgate.net While a direct link for N-(4-methoxybenzyl)pyridazin-3-amine is not established, related structures show clear activity. For example, a synthetic compound featuring a 3-amino-4-methoxyphenyl moiety was reported to elicit apoptosis via the downregulation of the activated Akt/mTOR signaling pathway in melanoma models. researchgate.net This suggests that the structural elements present in N-(4-methoxybenzyl)pyridazin-3-amine are compatible with targeting the PI3K/Akt/mTOR cascade. The inhibition of this pathway is a promising strategy, and various pyridazine, pyridine (B92270), and pyrimidine (B1678525) derivatives have been developed as potent inhibitors. nih.gov

Induction of Apoptosis and Regulation of Cell Cycle Progression (in vitro models)

A significant mechanism through which pyridazine derivatives exert their anticancer effects is by inducing programmed cell death (apoptosis) and arresting the cell cycle. rsc.org Multiple studies on pyridazine analogs provide compelling evidence for this mode of action.

One investigation on pyridazinone-based derivatives found that a lead compound induced apoptosis by upregulating the expression of pro-apoptotic genes like p53 and Bax, while simultaneously downregulating the anti-apoptotic gene Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the initiation of the intrinsic apoptotic pathway. The same study also observed that the compound caused cell cycle arrest in the G0/G1 phase. nih.gov Similarly, novel hybrids of pyridazine-pyrazoline were shown to arrest the cell cycle at the G2/M phase and elevate the Bax/Bcl-2 ratio, leading to enhanced apoptosis confirmed by the activation of caspase-3. nih.gov Further supporting these findings, aryl pyridine derivatives appended with a 1,3-diphenylurea (B7728601) group were demonstrated to upregulate P53, Bax, and caspases 3 and 9, confirming cell death via an intrinsic apoptotic mechanism. nih.gov

| Compound Class | Cell Line | Effect on Bax/Bcl-2 Ratio | Key Caspase Activation | Cell Cycle Arrest Phase | Reference |

|---|---|---|---|---|---|

| Pyridazinone-based diarylurea | A549/ATCC (Lung) | Increased (Upregulated Bax, Downregulated Bcl-2) | Not Specified | G0/G1 | nih.gov |

| Pyridazine-pyrazoline hybrid (IXg, IXn) | UO-31 (Renal) | Increased | Caspase-3 | G2/M | nih.gov |

| Aryl Pyridin-2-yl Phenylurea (APPU2n) | MCF-7 (Breast) | Increased (Upregulated Bax by 7.1-fold) | Caspase-3 (8.2-fold), Caspase-9 (10.6-fold) | Not Specified | nih.gov |

Identification of Specific Binding Modes to Recombinant Target Proteins

Molecular docking and computational modeling are instrumental in elucidating the binding interactions between pyridazine derivatives and their protein targets at the atomic level. These studies reveal that the pyridazine scaffold and its substituents can fit into the active sites of a diverse range of enzymes, often mimicking the interactions of endogenous ligands or ATP.

For example, docking studies of pyridazine-based compounds have predicted favorable binding to several key protein targets.

Kinases: Pyridazinone derivatives have been modeled in the ATP-binding pocket of VEGFR-2, a key receptor tyrosine kinase in angiogenesis. nih.gov Other analogs, including pyridazine-pyrazoline hybrids, showed excellent fitting within the active site of EGFR. nih.gov Novel 3,6-disubstituted pyridazines were predicted to bind effectively to JNK1. acs.org

Other Enzymes: Pyridazine-based antimicrobial agents have been shown to overlay well with the co-crystallized ligand within the active site of E. coli DNA gyrase subunit B. scilit.comresearchgate.net As anti-inflammatory agents, pyrazole-pyridazine hybrids have been docked into the active site of COX-2, where interactions with key residues like Arg499 and Phe504 were identified as crucial for potent inhibition. nih.gov

Lipid-Binding Proteins: In the development of FABP4 inhibitors, docking studies revealed that 4-aminopyridazin-3(2H)-one derivatives engage in strong hydrogen bond interactions with key residues such as R126 and Y128 within the binding pocket. nih.gov

These computational studies consistently show the pyridazine nitrogen atoms acting as key hydrogen bond acceptors, while attached aryl groups, such as the 4-methoxybenzyl moiety, engage in hydrophobic and π-stacking interactions, thereby stabilizing the ligand-protein complex. acs.orgnih.govnih.gov

Future Research Directions and Translational Perspectives

Rational Design of Novel N-(4-methoxybenzyl)pyridazin-3-amine Analogs with Optimized Biological Profiles

The rational design of new analogs based on the N-(4-methoxybenzyl)pyridazin-3-amine core is a critical step toward developing candidates with enhanced therapeutic properties. This process relies heavily on understanding the structure-activity relationships (SAR) that govern the biological effects of pyridazine (B1198779) derivatives. nih.gov Future research should systematically explore how modifications to different parts of the molecule impact its potency, selectivity, and pharmacokinetic profile.

Key areas for structural modification include:

The Pyridazine Core: Altering substituents on the pyridazine ring can influence the molecule's electronic properties and its interactions with biological targets.

The Methoxybenzyl Group: Modifications to the methoxybenzyl moiety, such as changing the position or nature of the substituent on the phenyl ring, can affect binding affinity and selectivity. nih.gov For instance, introducing different functional groups could probe the importance of hydrogen bonding, halogen bonding, or steric bulk for inhibitory activity. nih.gov

The Amine Linker: The secondary amine linking the two main scaffolds is a potential point for modification to alter flexibility and hydrogen bonding capacity.

A quantitative structure-activity relationship (QSAR) approach can be employed to correlate structural features with biological activity, suggesting more effective molecular designs. nih.gov

Table 1: Proposed Analogs of N-(4-methoxybenzyl)pyridazin-3-amine and Rationale for Design

| Modification Area | Proposed Change | Scientific Rationale |

|---|---|---|

| Methoxybenzyl Ring | Replace methoxy (B1213986) (-OCH3) with a hydroxyl (-OH) group | To introduce a hydrogen bond donor and potentially increase solubility. |

| Methoxybenzyl Ring | Introduce a fluorine atom (e.g., 4-fluorobenzyl) | To alter electronic properties and potentially improve metabolic stability and binding affinity. nih.gov |

| Pyridazine Ring | Add a small alkyl or halogen group at position 6 | To explore steric and electronic effects on target engagement and selectivity. core.ac.uk |

Exploration of Uncharted Biological Targets and Novel Therapeutic Applications for Pyridazine Compounds

The pyridazine and pyridazinone chemical motifs are found in molecules with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and cardiovascular-protective effects. nih.govmdpi.commdpi.com This suggests that N-(4-methoxybenzyl)pyridazin-3-amine and its derivatives may interact with a variety of biological targets.

Future research should involve broad-based biological screening to identify novel therapeutic applications. Pyridazine derivatives have shown activity against a range of targets, including:

Kinases: Various kinases are crucial in cell proliferation signaling cascades, and their inhibition is a key strategy in cancer therapy. scirp.orgslideshare.net Certain 3,6-disubstituted pyridazines have demonstrated potent inhibitory activity against cyclin-dependent kinase 2 (CDK2). nih.govresearchgate.net

Enzymes in Inflammatory Pathways: Some pyridazinone derivatives have been reported to inhibit cyclooxygenase 2 (COX-2) or phosphodiesterase type 4 (PDE4), both of which are involved in inflammatory processes. slideshare.netmdpi.com

Receptors: Pyridazines have been investigated as antagonists for receptors like GABA-A. core.ac.uk

Protein Misfolding: A pyridazine-based molecule, RS-0406, has been shown to reduce the formation of amyloid fibrils, suggesting a potential application in neurodegenerative diseases. nih.gov

Given this precedent, a systematic evaluation of N-(4-methoxybenzyl)pyridazin-3-amine analogs against diverse target classes is warranted.

Table 2: Potential Biological Targets for Pyridazine Compounds

| Target Class | Specific Example | Potential Therapeutic Area |

|---|---|---|

| Protein Kinases | Cyclin-dependent kinase 2 (CDK2) nih.govresearchgate.net | Cancer nih.gov |

| Protein Kinases | Vascular Endothelial Growth Factor Receptor (VEGFR) nih.gov | Cancer nih.gov |

| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2) mdpi.com | Inflammation, Pain researchgate.net |

| Phosphodiesterases | Phosphodiesterase type 4 (PDE4) mdpi.com | Asthma, Inflammatory Diseases scirp.org |

Development of Innovative and Efficient Synthetic Strategies for Complex Pyridazine Architectures

The advancement of pyridazine-based drug discovery is intrinsically linked to the development of robust and versatile synthetic methodologies. While classical methods exist, future work should focus on creating more efficient, cost-effective, and environmentally friendly routes to produce N-(4-methoxybenzyl)pyridazin-3-amine and its complex analogs. organic-chemistry.orgliberty.edu

Modern synthetic strategies that could be applied or adapted include:

Inverse-Electron-Demand Aza-Diels-Alder Reactions: This metal-free approach allows for the highly regioselective synthesis of 6-aryl-pyridazin-3-amines from 1,2,3-triazines and 1-propynylamines under neutral conditions, offering a broad substrate scope. organic-chemistry.org

Multi-component Reactions: Designing one-pot reactions where multiple starting materials combine to form the desired pyridazine structure can significantly improve efficiency and reduce waste. nih.gov

Diaza-Wittig Reactions: This reaction has been utilized as a key step in synthesizing novel fused pyridazines from 1,3-diketones, providing a versatile strategy for creating complex heterocyclic systems. core.ac.uknih.gov

Catalytic Annulation Reactions: A TBAI/K2S2O8-promoted [4 + 2] annulation of ketene N,S-acetals and N-tosylhydrazones has been developed for straightforward access to various trisubstituted pyridazines. researchgate.net

These advanced synthetic methods will be crucial for generating a diverse library of analogs for biological screening and SAR studies.

Table 3: Comparison of Synthetic Strategies for Pyridazine Derivatives

| Synthetic Method | Key Features | Advantages |

|---|---|---|

| Aza-Diels-Alder Reaction organic-chemistry.org | Metal-free cycloaddition | High regioselectivity, broad substrate scope, neutral conditions. organic-chemistry.org |

| Diaza-Wittig Reaction nih.gov | Key step from 1,3-diketones | Allows access to versatile and novel fused pyridazine derivatives. nih.gov |

| Catalytic [4+2] Annulation researchgate.net | TBAI/K2S2O8-promoted | Good functional group tolerance, straightforward access to trisubstituted pyridazines. researchgate.net |

Integration of Advanced Multidisciplinary Approaches for Holistic Pyridazine Research

A holistic understanding of N-(4-methoxybenzyl)pyridazin-3-amine and its analogs requires the integration of multiple scientific disciplines. Computational chemistry, in particular, offers powerful tools to accelerate the drug discovery process.

Future research should leverage:

Molecular Docking: In silico studies can predict the binding modes of pyridazine derivatives within the active sites of potential protein targets, helping to explain observed SAR and guide the design of more potent inhibitors. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can reveal how these compounds interact with their targets over time, for instance by stabilizing a specific protein conformation to inhibit its function. nih.gov

ADME/Tox Prediction: Computational models can forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new analogs, allowing for the early deselection of compounds with unfavorable profiles. nih.gov

Combining these computational approaches with experimental validation through in vitro and in vivo biological assays will create a powerful feedback loop. This integrated strategy enables a more efficient exploration of chemical space, leading to the identification of optimized drug candidates with a higher probability of translational success.

Q & A

Q. What are the reliable synthetic routes for N-(4-methoxybenzyl)pyridazin-3-amine, and how can reaction conditions be optimized for yield and purity?

The synthesis often involves condensation of pyridazin-3-amine derivatives with 4-methoxybenzyl halides or aldehydes. For example, Schiff base formation using aldehydes (e.g., 4-methoxybenzaldehyde) with hydrazine derivatives under acidic catalysis (acetic acid) in ethanol, followed by purification via vacuum filtration and washing with methanol/water . Key steps include:

- Reagents : 4-Methoxybenzaldehyde, pyridazin-3-amine, acetic acid.

- Conditions : Stirring at room temperature, 1–3 hours.

- Yield Optimization : Adjust stoichiometry (1:1 molar ratio), monitor via TLC/NMR .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of N-(4-methoxybenzyl)pyridazin-3-amine?

- NMR Spectroscopy : - and -NMR (DMSO-d6) resolve methoxybenzyl protons (δ ~3.84 ppm for OCH3) and pyridazine ring protons (δ 7.0–8.5 ppm) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, confirming dihedral angles between pyridazine and methoxybenzyl groups. Example: Crystallographic data (space group, unit cell parameters) reported in Acta Crystallographica .

- FTIR : Peaks at ~1596 cm (C=N stretch) and ~1261 cm (C-O of methoxy) .

Q. What are the common chemical modifications of N-(4-methoxybenzyl)pyridazin-3-amine to enhance solubility or reactivity?

- Derivatization : Introduce sulfonamide or acetyl groups at the pyridazine N-position.

- Solubility : Replace methoxy with polar groups (e.g., hydroxyl) or use protic solvents (DMSO) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, 3D-QSAR) predict the bioactivity of N-(4-methoxybenzyl)pyridazin-3-amine derivatives?

- Molecular Docking : AutoDock or Schrödinger Suite models interactions with targets (e.g., kinases). For GSK-3 inhibitors, pyridazine rings engage in π-π stacking with Phe67, while methoxybenzyl groups occupy hydrophobic pockets .

- 3D-QSAR : CoMFA/CoMSIA models (predictive ) guide optimization of steric/electrostatic properties. Align molecules using flexible docking poses .

Q. How should researchers resolve contradictions in crystallographic vs. solution-phase structural data for N-(4-methoxybenzyl)pyridazin-3-amine derivatives?

- Cross-Validation : Compare X-ray (solid-state) and NMR (solution) data. For example, torsional flexibility of the methoxybenzyl group may differ between phases .

- Dynamic NMR : Analyze variable-temperature -NMR to detect conformational exchange .

Q. What strategies improve the pharmacological profile of N-(4-methoxybenzyl)pyridazin-3-amine in enzyme inhibition assays?

- Structure-Activity Relationships (SAR) : Modify the pyridazine core (e.g., fluorination at C6) or benzyl substituents (e.g., electron-withdrawing groups) to enhance binding affinity.

- Metabolic Stability : Introduce methyl groups to block CYP450 oxidation .

Data Contradiction and Experimental Design

Q. How to address discrepancies in reported synthetic yields for N-(4-methoxybenzyl)pyridazin-3-amine across studies?

- Controlled Replication : Standardize solvents (ethanol vs. DCM), catalysts (acetic acid vs. HCl), and purification methods (column chromatography vs. recrystallization) .

- Yield Table :

| Method | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Schiff Base Condensation | Ethanol | AcOH | 91 | |

| Nucleophilic Substitution | DCM | TEA | 75 |

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |